molecular formula C17H13N3O2 B11157118 6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11157118
M. Wt: 291.30 g/mol
InChI Key: ROHLRCNZNFFLRF-UHFFFAOYSA-N
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Description

6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or bind to receptor sites, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of 6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

6-(5-methylfuran-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C17H13N3O2/c1-11-7-10-15(22-11)14-9-8-13-16(18-14)19-20(17(13)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)

InChI Key

ROHLRCNZNFFLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4

Origin of Product

United States

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